Product packaging for 4,7-Dibromo-2-chlorobenzo[d]thiazole(Cat. No.:CAS No. 898747-94-9)

4,7-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B1593319
CAS No.: 898747-94-9
M. Wt: 327.42 g/mol
InChI Key: TXWNWETWXGSSSJ-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-chlorobenzo[d]thiazole (CAS 898747-94-9) is a high-purity, multi-halogenated heterocyclic compound primarily employed as a key synthetic intermediate in advanced materials science and medicinal chemistry. With a molecular formula of C 7 H 2 Br 2 ClNS and a molecular weight of 327.42 g/mol, its structure features reactive bromine and chlorine atoms, making it a versatile precursor for cross-coupling reactions and further functionalization . In organic electronics, this compound serves as a crucial building block for the synthesis of conjugated polymers and small molecules used in semiconductor applications. Its benzo[d]thiazole core can act as an electron-accepting unit, and the halogen substituents allow for the construction of complex molecular architectures via metal-catalyzed couplings, such as Suzuki or Stille reactions. These materials are integral to the development of next-generation devices, including organic light-emitting diodes (OLEDs) and polymer solar cells (OPVs) . In pharmaceutical research, the benzo[d]thiazole scaffold is recognized for its significant biological potential. While the specific activity of this compound is under investigation, thiazole derivatives are widely explored for their antimicrobial and antitumor properties . The presence of halogen atoms facilitates its use as a starting material for generating libraries of novel compounds for biological screening against various therapeutic targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Br2ClNS B1593319 4,7-Dibromo-2-chlorobenzo[d]thiazole CAS No. 898747-94-9

Properties

IUPAC Name

4,7-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNWETWXGSSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646588
Record name 4,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-94-9
Record name 4,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,7 Dibromo 2 Chlorobenzo D Thiazole and Its Structural Analogs

Strategies for Benzo[d]thiazole Core Construction

The most prevalent and versatile method for constructing the benzo[d]thiazole core involves the condensation of 2-aminothiophenols with a range of electrophilic partners. mdpi.com This approach allows for the introduction of various substituents at the C2 position of the thiazole (B1198619) ring.

Common strategies include:

Condensation with Aldehydes and Carboxylic Acids: The reaction of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids is a fundamental method for producing 2-substituted benzothiazoles. The reaction with aldehydes, often catalyzed by an acid or promoted by an oxidizing agent like H₂O₂/HCl, proceeds through a Schiff base intermediate that subsequently undergoes cyclization. mdpi.com For instance, reacting 2-aminothiophenol with aromatic aldehydes in refluxing toluene (B28343) is a common practice. mdpi.com Similarly, condensation with carboxylic acids, often requiring harsher conditions or activating agents like polyphosphoric acid, provides another direct route to 2-substituted benzothiazoles. jyoungpharm.org

Reaction with Acyl Chlorides: A highly efficient method involves the acylation of 2-aminothiophenol with acyl chlorides, followed by cyclization. This can be performed in a solvent-free environment, offering a green chemistry advantage with short reaction times and excellent yields.

Intramolecular Cyclization of Thiobenzanilides: An alternative pathway involves the palladium-catalyzed intramolecular C-H functionalization and C-S bond formation from readily accessible thiobenzanilides. acs.org This method is notable for its good functional group tolerance, accommodating halogens, cyano groups, and esters. acs.org

The choice of the C2 precursor is critical. To synthesize the "2-chloro" moiety of the target compound, one could envision using phosgene (B1210022) or a phosgene equivalent in the condensation step, a common strategy for producing 2-chlorobenzazoles.

Regioselective Halogenation Approaches for Dibromination

Achieving the specific 4,7-dibromination pattern on the benzothiazole (B30560) ring requires careful selection of brominating agents and reaction conditions to control the electrophilic aromatic substitution. While direct bromination of the parent benzothiazole often leads to a mixture of products, studies on analogous heterocyclic systems provide insight into achieving regioselectivity.

For example, the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a structural analog, is accomplished by reacting 2,1,3-benzothiadiazole (B189464) with bromine in hydrobromic acid. ossila.com This suggests that a strong brominating medium can favor substitution on the benzene (B151609) ring. Another relevant example is the synthesis of 2,6-dibromo benzothiazole, which has been achieved by reacting benzothiazole with N-bromosuccinimide (NBS) in the presence of titanium dioxide in refluxing chloroform. google.com

For the target compound, a plausible strategy would involve either:

Late-Stage Dibromination: Synthesizing the 2-chlorobenzo[d]thiazole core first, followed by a regioselective dibromination step. This would likely require experimentation with various brominating systems (e.g., Br₂, NBS) and catalysts to direct the substitution to the 4 and 7 positions, which are activated by the fused thiazole ring.

Starting from a Dibrominated Precursor: An alternative is to begin with a pre-functionalized precursor, such as 2-amino-3,6-dibromothiophenol, and then construct the 2-chloro-thiazole ring upon it. This approach offers better control over the bromine positions but may require a more complex synthesis of the starting material.

The direct electrophilic halogenation of thiazolo[5,4-d]thiazole (B1587360) has been shown to produce mono- and dihalogenated products, demonstrating that direct substitution on such electron-deficient systems is feasible. udayton.eduresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

The bromine atoms at the 4 and 7 positions serve as versatile handles for further molecular elaboration via palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives for applications in materials science and pharmaceuticals.

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting aryl halides with boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely applied to functionalize dibrominated heterocycles. For instance, 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole), a related dibromo-heterocycle, undergoes Suzuki coupling with various boronic esters. nih.govmdpi.com The reaction conditions can be tuned to achieve either mono- or bis-arylation, providing access to both symmetrical and unsymmetrical products. nih.gov A general method for Suzuki coupling of halo-1,2,3-triazoles has been successfully developed using an aqueous medium, highlighting a move towards more sustainable conditions. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling on Analogous Dibromo-Heterocycles

SubstrateCoupling PartnerCatalyst / LigandBase / SolventProductYieldReference
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole)Phenylboronic acid pinacol (B44631) esterPd(PPh₃)₄K₂CO₃ / Toluene/H₂O4-Bromo-8-phenyl derivative72% nih.gov
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole)Thiophene-2-boronic acid pinacol esterPd(PPh₃)₄K₂CO₃ / Toluene/H₂O4-Bromo-8-(thiophen-2-yl) derivative65% nih.gov
4-Bromo-2,4'-bithiazoleVarious aryl halides (via borylation)Pd(OAc)₂ / dppfKOAc / 1,4-Dioxane4-Aryl-2,4'-bithiazole derivativesVariable rsc.org

The Stille coupling reaction, which pairs an organohalide with an organotin compound catalyzed by palladium, is another effective method for C-C bond formation. It is particularly useful for synthesizing arylated derivatives from halogenated benzothiazoles. Research on 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole) has demonstrated its successful participation in Stille reactions with various aromatic and heteroaromatic stannyl (B1234572) derivatives. nih.govresearchgate.net The reaction with thienyltributyl stannane (B1208499) in the presence of PdCl₂(PPh₃)₂ in refluxing toluene yielded the mono-arylated product in good yield. nih.gov This methodology is also central to the synthesis of complex thiazole-containing natural products and materials. researchgate.net

Table 2: Examples of Stille Coupling on Analogous Dibromo-Heterocycles

SubstrateCoupling PartnerCatalystSolventProductYieldReference
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole)2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂Toluene4-Bromo-8-(thiophen-2-yl) derivative75% nih.gov
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole)2-(Tributylstannyl)furanPdCl₂(PPh₃)₂Toluene4-Bromo-8-(furan-2-yl) derivative70% nih.gov
5,8-Dibromo-2-(5-bromothiophen-2-yl)dithienobenzo[1,2-d]thiazole2-(Tri(n-butyl)stannyl)thiophenePd(PPh₃)₄TolueneCoupled oligomeric structuresVariable researchgate.net

Nucleophilic Aromatic Substitution Reactions on Halogenated Benzo[d]thiazoles

The electron-withdrawing nature of the thiazole ring, especially when combined with other electronegative atoms, activates the attached benzene ring towards nucleophilic aromatic substitution (SNA_r_). The bromine atoms in 4,7-dihalogenated systems can be displaced by various nucleophiles. Studies on 4,7-dibromo nih.govresearchgate.netrsc.orgthiadiazolo[3,4-d]pyridazine show that selective mono- or di-substitution can be achieved with oxygen and nitrogen nucleophiles. nih.gov Similarly, 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole) reacts with amines like morpholine (B109124), where reaction conditions (solvent, temperature, stoichiometry) dictate whether mono- or di-substitution occurs. nih.govresearchgate.net For instance, reacting with two equivalents of morpholine in refluxing acetonitrile (B52724) leads to the mono-substituted product in high yield. nih.gov This reactivity provides a powerful, metal-free method for introducing amines, alkoxides, and other functionalities.

Table 3: Nucleophilic Aromatic Substitution on an Analogous Dibromo-Heterocycle

SubstrateNucleophileConditionsProductYieldReference
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole)Morpholine (2 equiv.)MeCN, reflux, 24hMono-substitution product85% nih.gov
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole)MorpholineDMF, 80°C, 12hMono-substitution product65% nih.gov
4,7-Dibromo nih.govresearchgate.netrsc.orgthiadiazolo[3,4-d]pyridazinePhenol / K₂CO₃DMF, 20°CMono-phenoxy product95% nih.gov
4,7-Dibromo nih.govresearchgate.netrsc.orgthiadiazolo[3,4-d]pyridazinePiperidine (2 equiv.)DCM, 20°C, 2hMono-piperidino product85% nih.gov

Development of Efficient and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of "green" and sustainable methods that minimize waste, energy consumption, and the use of hazardous materials. mdpi.com In the context of benzothiazole synthesis, several advancements align with these principles:

Solvent-Free and Water-Based Reactions: The condensation of 2-aminothiophenol with aldehydes and other reagents has been successfully performed in water or under solvent-free conditions, offering significant environmental benefits over traditional organic solvents. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for various steps in benzothiazole synthesis, including the construction of the core ring system. researchgate.net

Catalyst-Free Reactions: Some protocols, such as the synthesis of benzo[d]imidazo[2,1-b]thiazoles, have been developed to proceed efficiently in aqueous media without the need for a catalyst. semanticscholar.org

Direct C-H Arylation: A highly atom-economical alternative to traditional cross-coupling is direct C-H arylation. researchgate.net This method avoids the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid or organotin), reducing synthetic steps and waste. Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes has been developed, showcasing a more direct route to complex bi-aryl systems. rsc.orgresearchgate.net

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic routes for complex molecules like 4,7-Dibromo-2-chlorobenzo[d]thiazole and its derivatives.

Chemical Modifications and Derivatization of 4,7 Dibromo 2 Chlorobenzo D Thiazole

Introduction of Diverse Functional Groups at Halo-Positions

The bromine atoms at the 4 and 7 positions of the benzothiazole (B30560) core are the most probable sites for initial functionalization due to the high reactivity of C-Br bonds in palladium-catalyzed cross-coupling reactions. The chloro-substituent at the 2-position is generally less reactive in such transformations, potentially allowing for selective derivatization of the bromo-positions.

Key methodologies for introducing new functional groups would likely include:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. It is anticipated that 4,7-Dibromo-2-chlorobenzo[d]thiazole would react with various aryl- or heteroaryl-boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to yield 4,7-diaryl- or 4,7-diheteroaryl-2-chlorobenzo[d]thiazoles. The reaction conditions, such as the choice of solvent, base, and catalyst, would be critical in achieving high yields and selectivity. For instance, studies on the closely related 4,7-dibromobenzo[c] researchgate.netbris.ac.uknih.govthiadiazole have shown that the use of a mixture of an organic solvent (like toluene (B28343) or dioxane) and an aqueous base solution can be effective. researchgate.netrsc.org

Stille Coupling: This reaction provides an alternative route for C-C bond formation, coupling the dibromo compound with organostannanes. It is expected that this compound could be effectively coupled with various (hetero)aryltributylstannanes using a palladium catalyst like PdCl₂(PPh₃)₂ in a high-boiling solvent such as toluene. google.com The Stille reaction is often noted for its tolerance to a wide range of functional groups. nih.govbeilstein-journals.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling would be the method of choice. This reaction involves the coupling of the dibromo compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. mit.edu This would lead to the formation of 4,7-di(alkynyl)-2-chlorobenzo[d]thiazoles, which are valuable precursors for more complex conjugated materials.

Heck Coupling: The introduction of vinyl groups can be achieved via the Heck reaction, which couples the dibromo compound with alkenes in the presence of a palladium catalyst and a base. This would provide access to 4,7-divinyl-2-chlorobenzo[d]thiazole and its derivatives.

The selective mono-functionalization of one of the bromo-positions could potentially be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions, as has been demonstrated for similar dibromo-heterocyclic systems. bris.ac.uk

Synthesis of Conjugated Systems Incorporating the Benzo[d]thiazole Moiety

The derivatized this compound molecules serve as key intermediates in the construction of larger, π-conjugated systems. These systems are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The benzothiazole moiety itself can act as an electron-accepting unit. By coupling it with electron-donating groups, donor-acceptor (D-A) type conjugated molecules can be synthesized. For example, coupling with electron-rich thiophene (B33073) or carbazole (B46965) units via Suzuki or Stille reactions would lead to D-A-D type structures. researchgate.netrsc.org The electronic properties of these conjugated systems, such as their absorption and emission wavelengths, can be fine-tuned by varying the nature of the appended functional groups.

Preparation of Polymeric and Oligomeric Derivatives for Advanced Applications

The difunctional nature of the derivatized this compound makes it an ideal monomer for the synthesis of conjugated polymers and oligomers. These materials can exhibit interesting semiconductor properties and are promising for use in advanced electronic devices.

Polymerization via Cross-Coupling Reactions: Polycondensation reactions using palladium-catalyzed cross-coupling methods are a common strategy for synthesizing conjugated polymers. For instance, a di-boronic acid ester derivative of an aromatic compound could be polymerized with this compound via Suzuki polycondensation. Similarly, Stille polycondensation could be employed by first converting the dibromo compound to a distannyl derivative. These methods have been successfully used to prepare polymers from analogous benzothiadiazole monomers. ossila.com The resulting polymers would feature the 2-chlorobenzo[d]thiazole unit as a recurring structural motif in the polymer backbone.

Synthesis of Oligomers: The controlled, stepwise synthesis of well-defined oligomers can also be envisioned. By employing sequential cross-coupling reactions, it would be possible to build up oligomeric chains with a precise number of repeating units. bris.ac.ukresearchgate.net This allows for a systematic investigation of the relationship between chain length and the material's electronic and optical properties.

Applications of 4,7 Dibromo 2 Chlorobenzo D Thiazole and Its Derivatives in Advanced Materials

Organic Semiconductor Applications

The development of high-performance organic semiconductors is crucial for the next generation of flexible and low-cost electronics. The molecular structure of 4,7-Dibromo-2-chlorobenzo[d]thiazole makes it an excellent precursor for creating such materials. The bromine and chlorine atoms can be readily substituted through cross-coupling reactions like Suzuki, Stille, and direct C-H arylation to introduce various aromatic or heteroaromatic units. This allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport.

Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Benzothiazole-containing polymers have demonstrated potential as active materials in OFETs.

The 4,7-dibromo substitution on the benzothiazole (B30560) core is a well-established strategy for creating electron-deficient building blocks. When these units are copolymerized with electron-rich monomers, they form donor-acceptor (D-A) polymers. This D-A architecture can lead to narrow bandgaps and facilitate intermolecular charge transfer, which is beneficial for charge transport. For instance, polymers based on the related building block, 4,7-dibromo-2,1,3-benzothiadiazole (B82695), have been shown to exhibit good performance in OFETs. ossila.comresearchgate.net Copolymers based on alkylbenzotriazole and benzothiadiazole have achieved electron mobilities exceeding 0.01 cm²/V·s. rsc.org

The 2-chloro substituent on this compound offers an additional site for modification. This position can be functionalized to attach side chains that can influence the polymer's solubility, morphology, and packing in the solid state, all of which are critical factors for achieving high charge carrier mobility in OFETs. The ability to precisely control the molecular structure through the versatile halogenated sites makes this compound a valuable building block for the synthesis of novel high-mobility semiconductors for OFET applications.

Organic light-emitting diodes (OLEDs) have become a dominant technology in displays and lighting due to their high efficiency, excellent color quality, and mechanical flexibility. The emissive layer of an OLED is composed of organic molecules that emit light upon electrical excitation. Benzothiazole derivatives have been explored as fluorescent materials and as components in host-guest emissive systems. samaterials.com

The electron-deficient nature of the this compound core can be exploited in the design of both fluorescent emitters and host materials. As part of a larger conjugated system, the benzothiazole unit can act as an electron-accepting moiety, enabling the tuning of the emission color from blue to red by pairing it with suitable donor groups. The ability to create D-A structures is crucial for developing materials with high photoluminescence quantum yields.

Furthermore, the 2-chloro position provides a synthetic handle to introduce bulky side groups. This can be a strategic approach to prevent intermolecular aggregation and the resulting concentration quenching of fluorescence in the solid state, a common issue that limits the efficiency of OLEDs. By carefully designing the molecular structure around the this compound core, it is possible to develop novel emissive materials with improved performance and color purity for OLED applications.

Photovoltaic Device Integration

The quest for renewable energy sources has spurred intensive research into organic photovoltaic (OPV) devices, including polymer solar cells (PSCs) and dye-sensitized solar cells (DSSCs). These technologies offer the potential for low-cost, lightweight, and flexible solar energy conversion. The performance of OPVs is heavily reliant on the light-harvesting and charge-generating properties of the organic materials employed.

Polymer solar cells typically utilize a bulk heterojunction (BHJ) architecture, which consists of a blend of an electron-donating polymer and an electron-accepting material. The efficiency of a PSC is dependent on several factors, including the absorption of sunlight, exciton (B1674681) dissociation, and charge transport to the respective electrodes.

Extensive research on the related 4,7-dibromo-2,1,3-benzothiadiazole has demonstrated its utility in high-performance PSCs. Polymers such as PCDTBT and PCPDTBT, which are synthesized from this building block, have achieved significant PCEs. ossila.comfishersci.com The introduction of a chloro group at the 2-position of the benzothiazole ring in this compound provides an additional tool for molecular engineering to further optimize the electronic and physical properties of the resulting polymers for even higher PSC performance. For instance, polymers incorporating thiazole-fused benzothiadiazole acceptor units have shown promising PCEs of up to 6.13%. rsc.org

Table 1: Performance of Polymer Solar Cells based on Benzothiazole and Benzothiadiazole Derivatives
Polymer DonorElectron AcceptorOpen-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Power Conversion Efficiency (%)
PBTzIT-4F---8.76 mdpi.com
PTzTzIT-4F---10.63 mdpi.com
P1PC71BMHigh--6.13 rsc.org
P1PC71BM0.98--3.7 researchgate.net
PTB7 with Compound T (5% v/v)PC71BM0.7416.7568.18.34 mdpi.com

Note: The data presented is for derivatives and related structures to indicate the potential of this class of compounds.

Dye-sensitized solar cells are a type of photoelectrochemical cell that uses a molecular dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to absorb sunlight. The design of the dye is critical for efficient light harvesting and electron injection into the semiconductor's conduction band.

Derivatives of this compound can be envisioned as key components in the molecular structure of organic dyes for DSSCs. The benzothiazole unit can function as an electron-accepting moiety and a π-spacer within a D-π-A architecture, where 'D' is an electron-donating group and 'A' is an anchoring group (like carboxylic acid) that binds to the TiO₂ surface. The bromine and chlorine atoms provide synthetic pathways to link these different components.

A study on novel D-A-π-A1 type organic sensitizers based on the isomeric 4,7-dibromobenzo[d] ossila.comfishersci.comnih.govthiadiazole has shown promising results. nih.gov These dyes exhibited good power conversion efficiencies, highlighting the potential of this class of materials in DSSCs. The ability to tune the absorption spectrum and energy levels through chemical modification of the this compound core could lead to the development of highly efficient metal-free organic sensitizers for the next generation of DSSCs.

Table 2: Performance of Dye-Sensitized Solar Cells with Benzothiazole-Related Sensitizers
DyePower Conversion Efficiency (%)
KEA3215.17 nih.gov
WS-25.07 nih.gov
MAX1144.90 nih.gov

Note: The data is for an isomeric and related series of dyes, demonstrating the applicability of the core structure.

Development of Advanced Functional Materials

Beyond the applications in organic electronics and photovoltaics, the versatile chemistry of this compound opens doors to the creation of a wide array of advanced functional materials. The benzothiazole scaffold is known to be a component of various biologically active compounds and industrial chemicals.

The reactivity of the C-Br and C-Cl bonds allows for the introduction of various functional groups, leading to materials with tailored properties. For example, the substitution of the halogens with fluorescent moieties could lead to the development of new chemosensors for the detection of specific ions or molecules. The incorporation of benzothiazole derivatives into polymer backbones can also be used to modify the mechanical, thermal, and optical properties of the resulting materials.

The synthesis of novel heterocyclic systems from 2-amino-5-chlorobenzothiazole (B1265905) has been demonstrated, leading to compounds with potential antifungal activity. uobaghdad.edu.iq This suggests that derivatives of this compound could also serve as precursors for new pharmacologically active agents. The rich chemistry of the benzothiazole ring system, combined with the multiple reaction sites on this compound, ensures its continued importance as a versatile building block in the ongoing development of advanced functional materials.

Pharmacological and Biological Research on 4,7 Dibromo 2 Chlorobenzo D Thiazole Derivatives

Antimicrobial Activity Investigations

Evaluation Against Bacterial Strains

No studies were found that evaluated the activity of 4,7-Dibromo-2-chlorobenzo[d]thiazole derivatives against bacterial strains. Research on other benzothiazole (B30560) derivatives has shown that this class of compounds can possess antibacterial properties. nih.govnih.govresearchgate.net

Assessment Against Fungal Pathogens

There is no available data on the assessment of this compound derivatives against fungal pathogens. Other thiazole (B1198619) and benzothiazole derivatives have been investigated for their antifungal potential. mdpi.compsu.edu

Anti-inflammatory and Analgesic Efficacy Studies

No research has been published detailing the anti-inflammatory or analgesic efficacy of this compound derivatives. The broader class of benzothiazoles has been a subject of interest for developing new anti-inflammatory and analgesic agents. rjeid.comnih.govnih.govijpbr.inresearchgate.net

Antitumor and Cytotoxic Potentials

The antitumor and cytotoxic potentials of this compound derivatives have not been reported in the scientific literature. Many other benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. researchgate.netresearchgate.netnih.govnih.gov

Antiviral and Antitubercular Screening

There are no available studies on the antiviral or antitubercular screening of this compound derivatives. Research into other thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives has shown promise in these areas. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Derivation for Bioactive Compounds

As no bioactive derivatives of this compound have been identified in the literature, no structure-activity relationship (SAR) studies have been performed. SAR studies are common for other classes of bioactive benzothiazoles to optimize their pharmacological effects. benthamscience.comsemanticscholar.orgresearchgate.netnih.gov

Computational Approaches in Drug Discovery for Benzo[d]thiazole Derivatives

Computational modeling has become an indispensable tool in the rational design and discovery of novel therapeutic agents. wjahr.com For benzo[d]thiazole derivatives, various computational techniques, including molecular docking and pharmacophore modeling, have been instrumental in elucidating their structure-activity relationships (SAR) and guiding the optimization of lead compounds. wjahr.comresearchgate.net These in-silico methods accelerate the identification of promising drug candidates by predicting their binding affinities and interaction patterns with biological targets. wjahr.com

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This technique is widely used to understand the interaction between a ligand, such as a benzo[d]thiazole derivative, and its protein target at the molecular level. nih.govbiointerfaceresearch.com By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and predict the binding affinity, often expressed as a docking score. nih.govwjarr.com

Several studies have employed molecular docking to investigate the potential of benzo[d]thiazole derivatives as inhibitors of various enzymes and receptors. For instance, docking studies have been crucial in designing and evaluating benzo[d]thiazole derivatives as potential inhibitors for targets such as the p56lck enzyme, which is significant in cancer and autoimmune diseases, and the VEGFR-2 enzyme, a key player in angiogenesis. biointerfaceresearch.comresearchgate.net In the context of antimicrobial research, docking simulations have been used to explore the binding of benzo[d]thiazole derivatives to microbial enzymes like dihydropteroate (B1496061) synthase and dihydroorotase. nih.govnih.govmdpi.com These studies have consistently demonstrated that the benzo[d]thiazole scaffold can effectively fit into the active sites of various proteins, forming crucial interactions like hydrogen bonds and hydrophobic interactions that are essential for biological activity. wjarr.commdpi.com

Interactive Table:

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful computational strategy used in drug discovery, particularly when the three-dimensional structure of the target protein is unknown. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. thaiscience.info These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic sites. researchgate.netthaiscience.info

For benzo[d]thiazole derivatives, pharmacophore models have been developed to identify the key structural requirements for their activity against various targets. thaiscience.info These models are constructed based on a set of known active compounds and can then be used as a 3D query to screen large chemical databases for new molecules with similar features, potentially leading to the discovery of novel and more potent inhibitors. thaiscience.info For example, a pharmacophore model for p56lck inhibitors identified features such as hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic site, and aromatic rings as crucial for activity. researchgate.netthaiscience.info Similarly, pharmacophore models have been developed for other targets, providing a valuable blueprint for the design of new benzo[d]thiazole-based therapeutic agents. researchgate.net

Interactive Table:

Computational and Theoretical Chemistry Studies of 4,7 Dibromo 2 Chlorobenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).tcichemicals.comThe HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character.tcichemicals.comConversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic nature.tcichemicals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more polarizable and reactive, as less energy is required for electronic excitation. sigmaaldrich.com For a novel compound like 4,7-Dibromo-2-chlorobenzo[d]thiazole, calculating these orbital energies would be a primary step in assessing its chemical stability and potential for electronic applications. sigmaaldrich.com

Reactivity Descriptors and Global Chemical Properties

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of reactivity than FMO analysis alone.

A hypothetical data table for these properties, based on typical values for related compounds, is presented below.

PropertySymbolFormulaSignificance
Ionization Potential I-EHOMOEnergy required to remove an electron.
Electron Affinity A-ELUMOEnergy released when an electron is added.
Electronegativity χ(I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness η(I - A) / 2Resistance to change in electron distribution. sigmaaldrich.com
Chemical Softness S1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index ωχ² / (2η)A measure of the energy lowering upon accepting electrons.

This table represents a template for data that would be generated from a computational study. The actual values for this compound are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the properties of a molecule in its excited states. The primary output of a TD-DFT calculation is the theoretical absorption spectrum (UV-Vis), which predicts the wavelengths at which the molecule absorbs light. This is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The calculations would reveal the nature of the electronic transitions (e.g., n→π* or π→π*) that are responsible for the absorption bands.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment (e.g., in a solvent or in a condensed phase). An MD simulation for this compound would track the movements of its atoms over a period of time, revealing its conformational flexibility and preferred shapes. Furthermore, by simulating multiple molecules together, MD can be used to study how they interact with each other, which is essential for understanding crystal packing, aggregation, and behavior in biological systems.

Advanced Spectroscopic and Analytical Characterization Techniques for 4,7 Dibromo 2 Chlorobenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4,7-Dibromo-2-chlorobenzo[d]thiazole, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons on the benzene (B151609) ring. These protons, located at positions 5 and 6, would appear as doublets due to coupling with each other. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the thiazole (B1198619) ring, would shift these proton signals downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be more complex, expected to show seven distinct signals for the seven carbon atoms in the benzothiazole (B30560) core, as they are in unique chemical environments. The carbon atom at position 2, directly attached to the electronegative chlorine and nitrogen atoms, would likely appear at a significant downfield chemical shift. The carbons bonded to bromine (C4 and C7) would also be influenced, and their signals can be predicted based on established substituent effects.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~155-165
C4-~115-125
C5~7.8-8.2 (d)~125-135
C6~7.6-8.0 (d)~128-138
C7-~120-130
C3a-~130-140
C7a-~150-160

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M⁺). The fragmentation of the molecule under electron ionization would likely involve the loss of the chlorine and bromine atoms, as well as potential cleavage of the thiazole ring. A predicted mass for the [M+H]⁺ adduct of an isomer, 2,7-dibromo-4-chloro-1,3-benzothiazole, is 325.80361 m/z. uni.lu

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z Notes
[C₇H₂Br₂ClNS]⁺~325Molecular ion peak cluster
[C H₂Br₂NS]⁺~290Loss of Cl
[C₇H₂BrClNS]⁺~246Loss of Br
[C₇H₂ClNS]⁺~167Loss of 2Br

Note: The m/z values are approximate and represent the most abundant isotope in each case. The actual spectrum would show a complex isotopic pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N stretching vibration of the thiazole ring, typically in the range of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, generally below 800 cm⁻¹. For other benzothiazole derivatives, characteristic peaks for the aromatic ring's C-C stretching modes have been observed around 1600 cm⁻¹, 1349 cm⁻¹, and 1307 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzothiazole ring system. The C-S bond and the aromatic ring breathing modes should be Raman active.

Interactive Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch>3000IR, Raman
C=N Stretch (Thiazole)1600-1650IR, Raman
Aromatic C=C Stretch1400-1600IR, Raman
C-Cl Stretch600-800IR
C-Br Stretch500-600IR

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals of this compound would allow for the unambiguous determination of its three-dimensional structure.

The analysis would confirm the planarity of the benzothiazole ring system and provide data on how the molecules pack in the crystal lattice. This information is crucial for understanding solid-state properties and for designing materials with specific packing motifs. While no crystal structure is available for this specific compound, a related compound, 4,7-dibromo-2,1,3-benzothiadiazole (B82695), has been crystallized and its structure determined.

Interactive Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~18.4
b (Å)~4.0
c (Å)~22.1
β (°)~97.4
Volume (ų)~1600
Z8

Note: These values are hypothetical and are based on the published data for the structurally similar compound 4,7-dibromo-2,1,3-benzothiadiazole for illustrative purposes.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are vital for probing the electronic properties of a compound, specifically its ability to be oxidized and reduced. This information is used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the electron-withdrawing nature of the dibromo and chloro substituents, combined with the benzothiazole core, is expected to result in a relatively low-lying LUMO level, indicating its potential as an electron-acceptor material. The HOMO and LUMO energy levels can be calculated from the onset of the oxidation and reduction potentials in the cyclic voltammogram. Studies on similar benzothiazole-based molecules have been conducted to determine these properties.

Interactive Table 5: Predicted Electrochemical Properties of this compound

Property Predicted Value Method of Determination
Oxidation Potential (E_ox)>1.0 V (vs. Ag/AgCl)Cyclic Voltammetry
Reduction Potential (E_red)~ -0.5 to -1.0 V (vs. Ag/AgCl)Cyclic Voltammetry
HOMO Energy Level< -5.5 eVCalculated from E_ox
LUMO Energy Level~ -3.5 to -4.0 eVCalculated from E_red

Note: These are estimated values based on the expected electronic effects of the substituents. Actual values are dependent on experimental conditions such as the solvent and electrolyte used.

Q & A

Q. What are the optimized synthetic routes for 4,7-Dibromo-2-chlorobenzo[d]thiazole, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and cyclization steps. For example, bromination of 2-chlorobenzo[d]thiazole precursors under controlled conditions (e.g., using DMSO as a solvent and refluxing for 18 hours) yields 65% of the target compound after purification via water-ethanol crystallization . Key variables include reaction time, solvent choice, and stoichiometric ratios of halogenating agents. Lower yields (<50%) may result from incomplete cyclization or side reactions with electron-withdrawing substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aromatic protons and carbons, with deshielding effects from bromine and chlorine substituents.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 335.78 for C6_6H2_2Br2_2ClNS).
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking at 3.56–3.75 Å distances) .
  • FT-IR : Peaks near 680 cm1^{-1} and 750 cm1^{-1} correspond to C-Br and C-Cl stretches, respectively .

Q. How do purification methods affect the compound’s physicochemical properties?

Recrystallization using ethanol-water mixtures (1:3 v/v) removes unreacted starting materials and improves purity (>95%). Column chromatography (silica gel, ethyl acetate/hexane eluent) is preferred for derivatives with polar functional groups. Improper drying can introduce solvent residues, altering melting points (202–203°C in pure form) .

Advanced Research Questions

Q. What catalytic systems enable functionalization of this compound in cross-coupling reactions?

Nickel-catalyzed cross-coupling with aryl/alkenyl aluminum reagents (4 mol% NiCl2_2(dppf), 4 mol% 2,2'-bipyridine ligand) achieves 41–94% yields. Microwave-assisted conditions reduce reaction times (2–4 hours vs. 12–18 hours conventional heating). Electron-withdrawing groups on the benzothiazole core enhance reactivity with organoaluminum reagents .

Q. How do substituents influence the compound’s electronic properties and biological activity?

  • Electronic Effects : Bromine and chlorine increase electrophilicity, making the compound a strong electron acceptor in donor-acceptor polymers (bandgap ~2.1 eV) .
  • Biological Activity : Thiazole derivatives exhibit antimicrobial and antitumor activity via inhibition of enzymes like HIV-1 protease (IC50_{50} < 10 µM). Substituents at the 2-position modulate lipophilicity and membrane permeability .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) identify reactive sites:

  • LUMO Localization : Highest at the 2-chloro position (charge density: -0.42 e), favoring SNAr reactions.
  • Activation Energy : ~25 kcal/mol for bromide displacement by amines in polar aprotic solvents .

Methodological Notes

  • Contradictions : While reports 65% yield for analogous triazole derivatives, notes lower yields (41%) for cross-coupled products, likely due to steric hindrance from bromine substituents.
  • Advanced Applications : The compound’s electron-deficient structure makes it suitable for optoelectronic materials (e.g., organic photovoltaics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.